N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
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Overview
Description
N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by cyclizing a suitable precursor, such as a thiophene derivative, under specific conditions. The cyclization reaction often requires the use of reagents like formic acid or triethyl orthoformate .
Once the thieno[3,4-c]pyrazole core is synthesized, it can be further functionalized to introduce the cyclopentyl and phenyl groups. This step may involve the use of various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions .
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have been studied for their antiproliferative activity.
Thieno[3,2-d]pyrimidines: These compounds also feature a thiophene ring fused to a pyrimidine ring and exhibit diverse biological activities.
Uniqueness
N-cyclopentyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(19-12-6-4-5-7-12)18(24)20-16-14-10-25-11-15(14)21-22(16)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCLPFPSAPDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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